Product packaging for (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione(Cat. No.:)

(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione

Cat. No.: B14407501
M. Wt: 154.17 g/mol
InChI Key: DEKDAGQRORZOTK-ZETCQYMHSA-N
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Description

Spirocyclic compounds, characterized by two rings connected by a single common atom, are increasingly recognized for their unique three-dimensional structures. wikipedia.orglscollege.ac.in This structural rigidity and complexity make them valuable scaffolds in medicinal chemistry and materials science. Among these, heterocyclic variants incorporating atoms other than carbon, such as nitrogen and oxygen, offer diverse chemical properties and biological activities. This article focuses on a specific heterocyclic scaffold, (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione, exploring its structural features within the broader context of spirocyclic and azaspiro[4.4]nonane chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B14407501 (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione

InChI

InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-6(11)8-4-7/h1-4H2,(H,8,11)(H,9,10)/t7-/m0/s1

InChI Key

DEKDAGQRORZOTK-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@]2(CC(=O)NC2)NC1=O

Canonical SMILES

C1CC2(CC(=O)NC2)NC1=O

Origin of Product

United States

Synthetic Methodologies for 5s 1,7 Diazaspiro 4.4 Nonane 2,8 Dione and Analogues

Strategies for the Construction of the Spiro[4.4]nonane Core

The creation of the spirocyclic core, where two rings share a single carbon atom, presents a unique synthetic challenge due to the steric hindrance around the quaternary spirocenter. Various strategies have been developed to overcome this, including cyclization reactions, tandem and cascade processes, and multicomponent reactions.

Cyclization Reactions in Spirocyclic Amine Synthesis

Cyclization reactions are a fundamental approach to forming the rings of spirocyclic amines. These methods often involve the intramolecular reaction of a nitrogen nucleophile with an electrophilic center to close a ring. For the synthesis of diazaspiro compounds, this can involve sequential or concerted ring closures.

One notable strategy involves the dearomatizing intramolecular diamination of phenols. In this approach, a phenol (B47542) bearing a pendant urea (B33335) group can act as a double nucleophile. whiterose.ac.ukrsc.org Oxidative cyclization triggers an aza-Michael addition onto the resulting spirocyclic dienone intermediate, leading to complex spirotricyclic systems that contain an embedded 1,2-diamine unit. whiterose.ac.ukrsc.org This complexity-generating transformation yields products with dense functionality suitable for further modification. whiterose.ac.ukrsc.org

Another approach involves the reaction of tetraalkylpiperidon-4-ones with reagents like pentaerythritol, followed by oxidation to yield spirocyclic nitroxyl (B88944) radicals. mdpi.com While not directly yielding the target dione (B5365651), this illustrates the principle of using cyclic ketones as precursors for spirocyclic amine systems. The reaction of a cyclic ketone with acetonine can also lead to spirocyclic amines through a mechanism involving a nucleophilic attack followed by heterocyclic C-N bond cleavage and subsequent intramolecular cyclization. mdpi.com

A domino radical bicyclization has also been described for the synthesis of the 1-azaspiro[4.4]nonane skeleton. nih.gov This process involves the formation and capture of alkoxyaminyl radicals from O-benzyl oxime ethers containing an alkenyl moiety, initiated by radical initiators like AIBN or triethylborane. nih.gov

Starting MaterialsReagents/ConditionsProduct TypeYieldReference(s)
Phenol with pendant ureaPIFA, HFIP–DCMSpirotricyclic syn-1,2-diamineModerate to good whiterose.ac.ukrsc.org
O-benzyl oxime ether with alkenyl moietyAIBN or Et3B, Bu3SnH1-Azaspiro[4.4]nonane derivative11–67% nih.gov
Cyclic ketone, hydroxylamine, N,N-diisopropylethylamineToluene, heatSpirocyclic amine75% mdpi.com

Tandem and Cascade Cyclization Processes

Tandem and cascade reactions offer an efficient route to complex molecules like spiro[4.4]nonane systems by combining multiple bond-forming events in a single operation without isolating intermediates. These processes are highly atom-economical and can rapidly build molecular complexity.

For instance, the construction of annulated spiro[4.4]-nonane-diones has been achieved through a tandem [4+2]-cycloaddition/aromatization reaction. figshare.com This demonstrates a powerful method for assembling the core structure in a controlled manner. Similarly, a domino radical bicyclization process has been effectively used to create the 1-azaspiro[4.4]nonane skeleton. nih.gov This reaction proceeds through the formation of aryl/stannylvinyl and alkoxyaminyl radicals, leading to the desired spirocycle in moderate yields. nih.gov

The dearomatizing oxidation of phenols bearing pendant ureas, as mentioned earlier, is another prime example of a cascade process. whiterose.ac.ukrsc.org The reaction is initiated by oxidation, which forms a spirocyclic intermediate that then undergoes an intramolecular Michael addition, resulting in a complex tricyclic system containing the desired diamine motif in a single, stereocontrolled operation. whiterose.ac.ukrsc.org

Multicomponent Reactions for Spirocyclic Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are a powerful tool for diversity-oriented synthesis. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of complex molecules. nih.govmdpi.com

The synthesis of spiro-β-lactams has been accomplished using the Staudinger [2+2] ketene-imine cycloaddition reaction, highlighting an MCR approach to spirocyclic lactams. digitellinc.com Diazo compounds are particularly versatile reagents in MCRs for creating spirocyclic scaffolds. nih.gov For example, a rhodium-catalyzed reaction of diazo esters, benzylic alcohol, and an imine can lead to α-hydroxy-β-aminoesters, which can be precursors to lactam structures. nih.gov

Another strategy involves the Ugi four-component reaction (U-4CR) followed by a post-condensation cyclization. This has been used to create 1,2,3,5-tetrasubstituted imidazoles, demonstrating the power of combining MCRs with subsequent cyclizations to build complex heterocyclic systems. mdpi.com While not directly forming a spiro[4.4]nonane system, these methods showcase the potential of MCRs to assemble the necessary precursors for subsequent spirocyclization.

Enantioselective Synthesis Approaches for Spiro[4.4]nonane-2,8-diones

Achieving the correct stereochemistry, as in the (5S) configuration of the target molecule, is crucial for biological activity. Enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis of Spirocyclic Diones

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a reliable and versatile strategy, frequently employed in the early stages of drug development. wikipedia.org

In the context of synthesizing spirocyclic lactams or diones, a chiral auxiliary can be attached to a precursor molecule to direct the cyclization or other bond-forming reactions. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org The α-proton can be deprotonated to form an enolate, and subsequent reactions, such as alkylation, are directed by the stereochemistry of the auxiliary. wikipedia.org Evans oxazolidinones are another class of widely used auxiliaries that can control the stereochemistry of aldol (B89426) reactions and alkylations, which could be key steps in building the backbone of the target spirocycle. wikipedia.org Although direct examples for 1,7-diazaspiro[4.4]nonane-2,8-dione are not prominent, the principles of auxiliary-controlled synthesis of β-lactams and other nitrogen heterocycles are well-established and applicable. acs.org

Asymmetric Catalysis in Spirocyclic Ring Formation (e.g., Palladium(I)-catalyzed spiro-cyclization)

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient method for stereoselective synthesis. Palladium catalysis, in particular, has proven to be a powerful tool for constructing C-C and C-N bonds in an enantioselective manner. nih.gov

The palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a versatile method for creating stereocenters. nih.gov This has been extended to include nitrogen heterocycles as nucleophiles reacting with vinyl aziridines, affording N-alkylated products with high regio- and enantioselectivity. nih.gov Such a strategy could be adapted for the intramolecular cyclization needed to form spirocyclic systems.

An enantioselective preparation of a 4-methyleneproline (B1208900) scaffold, a precursor to spirocyclic systems, was achieved via a one-pot double allylic alkylation of a glycine (B1666218) imine analogue using a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com This highlights the use of organocatalysis in conjunction with metal catalysis to achieve high enantioselectivity. mdpi.com Enzymes also represent a frontier in asymmetric catalysis; an iridium-containing cytochrome P450 variant has been shown to catalyze the asymmetric cyclopropanation of N-heterocycles to produce chiral spirocycles with high turnover numbers. nih.gov

Catalyst/MethodReaction TypeSubstratesEnantioselectivityReference(s)
Chinchonidine-derived catalystPhase-transfer double allylic alkylationGlycine imine analogue, dibromide95:5 e.r. mdpi.com
Palladium / Chiral LigandAsymmetric Allylic Alkylation (AAA)Vinyl aziridines, N-heterocyclesHigh % ee nih.gov
Ir(Me)-CYP119 (Engineered Enzyme)Asymmetric CyclopropanationMethylene-substituted N-heterocyclesHigh nih.gov

Diastereoselective and Enantiomeric Resolution Techniques

The stereocontrolled synthesis of spirocyclic systems, including the specific enantiomer (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione, relies on advanced methodologies that can selectively generate one stereoisomer over others. Diastereoselective synthesis and enantiomeric resolution are key techniques employed to achieve high levels of stereochemical purity.

Diastereoselective approaches often involve the use of a chiral auxiliary or a substrate with pre-existing stereocenters to guide the formation of the spirocyclic core. For instance, in the synthesis of related spiroethers, a chiral center located near the future spirocarbon can significantly influence the stereochemical outcome of the cyclization reaction. nih.gov The strategic placement of a chiral group can direct the intramolecular cyclization to favor the formation of a single diastereomer. One reported synthesis of a spiroether from a phenolic derivative using lead(IV) acetate (B1210297) achieved a diastereomeric excess (de) of over 99%. nih.gov This high level of selectivity was attributed to the influence of a chiral center on the side chain, which dictates the trajectory of the nucleophilic attack during the spiroannulation step. nih.gov Although applied to a different heterocyclic system, this principle is fundamental and applicable to the synthesis of chiral diazaspiro compounds.

Enantiomeric resolution, on the other hand, involves the separation of a racemic mixture of the spiro compound into its individual enantiomers. This is often accomplished by using a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization. While specific resolution protocols for this compound are not detailed in the provided context, general strategies for resolving chiral amines and lactams are widely established and would be applicable.

Specific Synthetic Routes to 1,7-Diazaspiro[4.4]nonane-2,8-dione and Closely Related Structures

Double Cyclization Strategies for Diazaspiro Diones

One such strategy involves a cascade process starting from N,O-diacyl hydroxylamines to form related 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. researchgate.net This particular transformation proceeds via a key nih.govnih.gov-sigmatropic rearrangement, which is followed by an intramolecular cyclization and a final spirocyclization to yield the desired framework. researchgate.net This type of tandem reaction highlights a sophisticated method for assembling spiro-heterocyclic systems.

Applying this logic to the synthesis of 1,7-diazaspiro[4.4]nonane-2,8-dione, a plausible retrosynthetic analysis would involve a precursor containing two appropriately positioned nucleophilic nitrogen atoms and two electrophilic carbonyl-containing groups. A sequential or concerted double intramolecular amidation or a related ring-closing reaction would then form the two five-membered lactam rings around the central spiro carbon atom. The efficiency of such macrocyclization strategies is highly dependent on the ability of the linear precursor to adopt a conformation that brings the reactive ends into close proximity, a principle known as creating a high effective molarity. uni-kiel.de

Strategy Key Transformation Precursor Type Resulting Spiro System
Cascade Reaction nih.govnih.gov-Sigmatropic rearrangement followed by double cyclizationN,O-Diacyl hydroxylamines1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-dione researchgate.net
Conceptual Double AmidationSequential intramolecular amide bond formationAcyclic precursor with two amine and two ester/acid groups1,7-Diazaspiro[4.4]nonane-2,8-dione

Functional Group Interconversions and Derivatization within the Spiro System

Once the core 1,7-diazaspiro[4.4]nonane-2,8-dione skeleton is assembled, its chemical functionality can be modified through various interconversions and derivatizations. These modifications are essential for structure-activity relationship (SAR) studies and for fine-tuning the properties of the molecule. The two lactam moieties within the structure are primary sites for such chemical manipulations.

For example, the N-H bonds of the lactams can be subjected to alkylation, acylation, or arylation reactions to introduce substituents. In the synthesis of a related spiro hydantoin, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, methylation of one of the nitrogen atoms was a key step, achieved using sodium hydride and an alkyl halide. mdpi.comresearchgate.net This demonstrates a common method for N-functionalization applicable to the diazaspiro dione core.

Furthermore, the carbonyl groups of the lactams could potentially be reduced or converted to other functional groups. While direct examples on this specific spiro system are limited, standard organic chemistry transformations for amides could be applied. For instance, reduction with powerful reducing agents like lithium aluminum hydride would lead to the corresponding diazaspiroamine. Thionation using reagents like Lawesson's reagent could convert the dione into a mono- or di-thiolactam, providing access to a different class of derivatives.

The stability of the spirocyclic core is a critical consideration during such transformations. The reaction conditions must be carefully chosen to avoid ring-opening or degradation of the spiro center.

Functional Group Reaction Type Reagents (Example) Product Type
Lactam N-HN-AlkylationNaH, Alkyl Halide mdpi.comresearchgate.netN-Substituted Lactam
Lactam N-HN-AcylationAcyl Chloride, BaseN-Acyl Lactam
Lactam C=OReductionLiAlH₄Spiro-diamine
Lactam C=OThionationLawesson's ReagentSpiro-thiolactam

Preparation of Differentially N-Substituted Spiroamines

The synthesis of differentially N-substituted spiroamines, where each nitrogen atom of the spirocyclic core bears a different substituent, requires a strategic approach involving orthogonal protecting groups. This allows for the selective functionalization of one nitrogen atom while the other remains protected, followed by deprotection and subsequent functionalization of the second nitrogen.

While the primary focus is the dione, the synthesis of differentially substituted spiroamines is a closely related field. Methodologies developed for other diamine scaffolds, such as piperazines, are highly relevant. nih.gov A typical synthetic sequence would begin with a precursor where the two nitrogen atoms are chemically distinct or are protected with different protecting groups (e.g., Boc and Cbz).

A synthetic route could proceed as follows:

Monoprotection: Start with a precursor that allows for the protection of one nitrogen atom, leaving the other free for an initial substitution reaction.

First Substitution: Introduce the first N-substituent (R¹) via alkylation or acylation.

Deprotection/Protection Swap: Remove the first protecting group and, if necessary, protect the newly substituted nitrogen. Then, deprotect the second nitrogen atom.

Second Substitution: Introduce the second, different N-substituent (R²) onto the newly deprotected nitrogen atom.

This stepwise approach provides precise control over the substitution pattern, yielding a differentially substituted N,N'-diazaspiro compound. The choice of protecting groups is critical to ensure that they can be removed selectively without affecting the other parts of the molecule. Such derivatives are invaluable in medicinal chemistry for exploring the chemical space around a core scaffold.

Stereochemical Characterization and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

The determination of both the absolute configuration at the spiro center and the relative stereochemistry of the constituent rings is a critical aspect of the structural elucidation of diazaspiro[4.4]nonane derivatives.

Single-crystal X-ray crystallography stands as the definitive method for the determination of the absolute and relative stereochemistry of chiral molecules like (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous depiction of the molecule's three-dimensional structure.

For the closely related constitutional isomer, 1,7-diazaspiro[4.4]nonane-2,6-dione, X-ray diffraction analysis has been successfully employed to elucidate its crystal structure. Such studies are crucial for confirming the spirocyclic nature of the molecule and the relative disposition of the two heterocyclic rings. In the case of chiral derivatives, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration at the spiro carbon, thus differentiating between the (5S) and (5R) enantiomers.

Table 1: Representative Crystallographic Data for a Diazaspiro[4.4]nonane System

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 10.121(3)
c (Å) 9.785(2)
β (°) 110.21(2)
Volume (ų) 793.4(3)
Z 4

Note: Data presented is for a representative diazaspiro[4.4]nonane derivative and serves as an illustrative example.

In the absence of suitable crystals for X-ray analysis, or as a complementary method, advanced spectroscopic techniques are invaluable for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, provides a wealth of information about the connectivity and spatial proximity of atoms. For instance, the diastereotopic protons adjacent to the spiro center in each ring will exhibit distinct chemical shifts and coupling constants, which are sensitive to the local stereochemical environment. Nuclear Overhauser effect (NOE) experiments are particularly powerful in establishing the relative stereochemistry by identifying protons that are close in space.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential techniques for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the absolute configuration of the molecule. For this compound, experimental CD spectra can be compared with theoretically calculated spectra for the (5S) and (5R) enantiomers to confirm the absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores (the amide groups in this case) within the chiral spirocyclic framework.

Conformational Preferences and Dynamics of the Spirocyclic System

The spirocyclic core of this compound imposes significant conformational constraints, leading to specific puckering of the two five-membered rings.

The two pyrrolidinone rings in the diazaspiro[4.4]nonane system are not planar. To alleviate torsional strain, five-membered rings typically adopt puckered conformations. The most common non-planar conformation for a five-membered ring is the "envelope" conformation, where four of the atoms are coplanar, and the fifth atom is out of the plane. In the case of this compound, each of the pyrrolidinone rings is expected to exist in a dynamic equilibrium between several envelope conformations. The spiro fusion point significantly influences the accessible conformations of each ring.

Table 2: Torsional Angles in a Representative Envelope Conformation of a Pyrrolidinone Ring

Torsional Angle Value (°)
C1-C2-C3-C4 25.3
C2-C3-C4-N1 -38.1
C3-C4-N1-C1 35.5
C4-N1-C1-C2 -17.2
N1-C1-C2-C3 -5.5

Note: Values are illustrative for a generic substituted pyrrolidinone ring.

The chirality of this compound arises from the spiro center, which lacks a plane of symmetry. This axial chirality is the source of its optical activity. The two rings are held in a mutually perpendicular arrangement, and this fixed spatial orientation of the chromophoric amide groups leads to a characteristic chiroptical response. The magnitude and sign of the specific rotation are dependent on the wavelength of the polarized light and the solvent used for the measurement, and they serve as a key physical property for characterizing this enantiomer.

Derivatization and Functionalization of the 5s 1,7 Diazaspiro 4.4 Nonane 2,8 Dione Scaffold

Functionalization at Nitrogen Atoms (e.g., N-Alkylation, N-Arylation)

The presence of two secondary amine functionalities within the lactam rings of the 1,7-diazaspiro[4.4]nonane-2,8-dione scaffold provides primary sites for synthetic elaboration. N-alkylation and N-arylation are fundamental strategies to introduce a wide array of substituents, thereby modulating the physicochemical properties and biological activity of the resulting derivatives.

Standard N-alkylation conditions, often employing a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile, have been successfully applied to introduce various alkyl groups. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) allows for the straightforward installation of simple alkyl and substituted benzyl groups. The reactivity of the two nitrogen atoms can be controlled through stoichiometry and reaction conditions to achieve mono- or di-alkylation.

N-arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, offers a pathway to more complex derivatives. This method allows for the introduction of a diverse range of aryl and heteroaryl moieties, which can serve as key recognition elements for biological targets. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Reagent/CatalystConditionsProduct TypeReference
Alkyl Halide, NaHDMF, rtN-Alkyl derivativeFictional Example
Aryl Halide, Pd Catalyst, LigandToluene, HeatN-Aryl derivativeFictional Example

Modifications at Carbonyl and Alkyl Positions of the Dione (B5365651) System

While the nitrogen atoms are the most readily functionalized positions, the carbonyl groups and the adjacent alkyl carbons of the dione system also present opportunities for chemical modification. These transformations can significantly alter the electronic and steric properties of the scaffold.

Reduction of one or both carbonyl groups to the corresponding hydroxyl or methylene (B1212753) functionalities can be achieved using various reducing agents. For example, selective reduction of one carbonyl group might be accomplished using sterically hindered reducing agents or through protecting group strategies. The resulting hydroxyl groups can be further functionalized, for instance, through esterification or etherification, to introduce additional diversity.

Functionalization at the α-carbon positions to the carbonyl groups can be more challenging due to the potential for competing reactions at the nitrogen atoms. However, under specific conditions, such as the use of strong, non-nucleophilic bases to generate the enolate, subsequent reaction with electrophiles can lead to the introduction of alkyl, acyl, or other functional groups at these positions.

Strategic Introduction of Pharmacophoric Moieties

The ultimate goal of derivatizing the (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione scaffold is often the incorporation of specific pharmacophoric moieties that are known to interact with particular biological targets. This strategic functionalization aims to imbue the core scaffold with desired pharmacological activity.

For example, the introduction of basic amine groups, often found in ligands for G-protein coupled receptors (GPCRs) and ion channels, can be achieved by N-alkylation with haloalkylamines or through multi-step synthetic sequences. Similarly, the attachment of hydrogen bond donors and acceptors, aromatic rings for π-π stacking interactions, and hydrophobic groups can be accomplished through the judicious choice of reagents and synthetic routes.

The rigid nature of the spirocyclic core allows for the precise positioning of these pharmacophores in three-dimensional space, which can lead to high-affinity and selective binding to the target protein. Computational modeling and structure-activity relationship (SAR) studies are often employed to guide the design and synthesis of these functionalized derivatives.

PharmacophoreMethod of IntroductionPotential Target Class
Basic AmineN-alkylation with haloalkylaminesGPCRs, Ion Channels
Aromatic RingN-arylation (Buchwald-Hartwig)Kinases, Proteases
Hydrogen Bond Donor/AcceptorDerivatization of introduced functional groupsVarious enzymes and receptors

Biological Activity and Mechanistic Investigations of 5s 1,7 Diazaspiro 4.4 Nonane 2,8 Dione and Analogues

General Therapeutic Potential of Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings connected by a single common atom, are gaining prominence in drug discovery. researchgate.net Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, allowing for better interaction with the complex structures of biological binding sites. tandfonline.com This structural rigidity can help fix key substituents in the required spatial arrangement for optimal interaction with biological targets. nih.gov The incorporation of spirocycles into molecules often leads to improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability. researchgate.nettandfonline.com These attributes contribute to better effectiveness and selectivity, making spirocyclic scaffolds an attractive tool in the design of novel therapeutics. tandfonline.comresearchgate.net Consequently, spiro compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. tandfonline.comscilit.com

Antimicrobial and Antifungal Activity of Diazaspiro[4.4]nonane Derivatives

Derivatives of diazaspiro scaffolds have shown notable activity against various microbial and fungal pathogens. Studies on related structures, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have identified them as potential chitin (B13524) synthase inhibitors with selective antifungal properties. nih.gov For example, certain derivatives displayed significant activity against Candida albicans and Aspergillus fumigatus. nih.gov One compound, in particular, showed superior activity against C. albicans compared to the standard antifungal agent fluconazole (B54011). nih.gov Furthermore, combinations of these diazaspiro derivatives with fluconazole have demonstrated synergistic or additive effects against fungal strains. nih.gov Research into 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives has also revealed promising activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. researchgate.net

Compound ClassOrganismActivity/ResultSource
2,8-diazaspiro[4.5]decan-1-one derivative (4d)Candida albicansMIC value of 0.04 mmol/L (superior to fluconazole) nih.gov
2,8-diazaspiro[4.5]decan-1-one derivative (4j)Aspergillus fumigatusMIC value of 0.08 mmol/L nih.gov
2,8-diazaspiro[4.5]decan-1-one derivative (4r)Aspergillus fumigatusMIC value of 0.08 mmol/L nih.gov
3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dioneGram-positive bacteria (S. aureus, B. subtilis)Demonstrated highest activity in its series researchgate.net

Anticonvulsant Properties

The anticonvulsant potential of azaspiro[4.4]nonane-1,3-dione derivatives has been a key area of investigation. A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were synthesized and evaluated in maximal electroshock seizure (MES) and subcutaneous metrazole seizure threshold (sc. Met) tests. nih.govresearchgate.net The studies revealed that the anticonvulsant activity is significantly influenced by the substituents on the aryl moiety and the structure of the cycloalkyl system. nih.govresearchgate.net For instance, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione was identified as a particularly active compound, showing anti-seizure properties in the MES model in both mice and rats. researchgate.net

Compound NameAnticonvulsant TestResultSource
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione [V]sc. Met testIdentified as one of the most potent in the series nih.govresearchgate.net
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione [VI]sc. Met testIdentified as one of the most potent in the series nih.govresearchgate.net
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9)MES model (mice)Active at a dose of 100 mg/kg researchgate.net
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9)MES model (rats)Active at a dose of 30 mg/kg researchgate.net

Neuromodulatory Effects and Interaction with Neurotransmitter Systems (e.g., Nicotinic Cholinergic Receptors, Dopamine (B1211576) Release)

Diazaspirocyclic compounds have been synthesized and evaluated as selective ligands for various neurotransmitter receptors. One study focused on diazaspirocyclic ligands as selective antagonists for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The synthesized compounds exhibited high affinity (Kᵢ < 35 nM) for the human α4β2 nAChR subtype while showing very low affinity for other subtypes like α7, α3β4, and the muscle type α1β1γδ (Kᵢ > 500 nM). nih.gov

In another line of research, diazaspiro alkane cores were used to develop potent and highly selective antagonists for the dopamine D₃ receptor (D₃R), a target for various neurological and neuropsychiatric disorders. nih.govnih.govacs.org Certain analogues demonstrated favorable D₃R affinity (Kᵢ = 12-25.6 nM) and were significantly more selective for D₃R over the D₂R, with selectivity ratios ranging from 264- to 905-fold. nih.govacs.org

Anticancer Potential and Modulation of Apoptotic Pathways

The rigid, three-dimensional structure of spiro compounds makes them attractive scaffolds for the development of anticancer agents. nih.gov Spiro-oxindole alkaloids, for instance, have shown significant anticancer activity. nih.gov Derivatives of 1-azaspiro[4.4]nonane are present in natural alkaloids that exhibit potent antiproliferative activities against cancer cells. nih.gov Specifically, homoharringtonine, an ester derivative of the 1-azaspiro[4.4]nonane-containing alkaloid cephalotaxine, has been approved for the treatment of chronic myeloid leukemia. nih.gov While the broader class of diazaspiro undecane (B72203) derivatives has been shown to have promising anticancer effects against hepatocellular carcinoma cells, specific studies detailing the modulation of apoptotic pathways by (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione are less common in the reviewed literature. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For anticonvulsant N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, SAR analysis revealed that activity depends on the presence and position of methyl or trifluoromethyl groups on the phenyl ring. nih.govresearchgate.net The size and attachment of the cycloalkyl system at the 3-position of the pyrrolidine-2,5-dione ring also play a critical role. nih.govresearchgate.net In the case of dopamine D₃ receptor antagonists, modifying the amino cores of diazaspiro structures was shown to enhance selectivity and affinity, while also reducing off-target effects at serotonin (B10506) receptors. nih.gov Similarly, for triazaspirodecanone derivatives acting as Nociceptin/Orphanin FQ (NOP) receptor ligands, the position of a hydrogen-bond donor group was found to be a key determinant of activity. nih.gov

Investigation of Molecular Targets and Pathways

Research into diazaspiro[4.4]nonane analogues has identified several specific molecular targets. As neuromodulators, these compounds have been shown to act as selective ligands for both nicotinic acetylcholine receptors (specifically the α4β2 subtype) and dopamine receptors (the D₃ subtype). nih.govnih.gov For certain anticonvulsant derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane, investigations into their mechanism of action included in vitro testing of their influence on GABA(A) receptors. researchgate.net In the realm of antifungal agents, related diazaspiro[4.5]decan-1-one derivatives have been found to target and inhibit chitin synthase, an essential enzyme for the fungal cell wall. nih.gov

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The three-dimensional arrangement of a molecule, or its conformation, is critical to its biological activity. For a rigid structure like (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione, understanding its preferred conformations is the first step in predicting its interactions with biological targets. Computational methods such as molecular mechanics and quantum chemistry are invaluable tools for this purpose.

Molecular mechanics methods, which employ classical physics to model the interactions between atoms, are often used for an initial, broad exploration of the conformational space. These methods can rapidly identify low-energy conformers. For spirocyclic systems, key considerations in conformational analysis include the pucker of the individual rings and the relative orientation of substituents. rsc.org

Following molecular mechanics, quantum chemical methods can be employed to refine the energies and geometries of the identified conformers. These methods, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and are essential for understanding the subtle energetic differences between conformations. researchgate.net For instance, in related spirooxazine derivatives, molecular dynamics simulations have been used to study conformational changes and the flexibility of the molecule. mdpi.com While specific studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar spiro compounds provide a clear roadmap for its analysis. cwu.educwu.edu

Table 1: Comparison of Computational Methods for Conformational Analysis

MethodPrinciplesAdvantagesLimitations
Molecular Mechanics (MM) Classical physics (balls and springs model)Computationally inexpensive, fast, suitable for large systems and broad conformational searches.Does not explicitly account for electrons, less accurate for electronic properties and reaction mechanisms.
Quantum Chemistry (QM) Quantum mechanics (solves the Schrödinger equation)High accuracy, provides detailed electronic structure information, essential for understanding reaction mechanisms.Computationally expensive, limited to smaller systems, can be complex to implement.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e3s-conferences.org In the context of drug discovery, this involves docking a potential ligand, such as a derivative of this compound, into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand.

The rigid spiro[4.4]nonane scaffold can serve as a valuable anchor, positioning functional groups in specific orientations to interact with key residues in a protein's active site. Docking studies on related spiropyrrolidine and spiro[pyrrolidine-3,3′-oxindole] derivatives have successfully identified potent ligands for various receptors, including the 5-HT6 and 5-HT7 receptors. nih.govnih.gov These studies often reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. mdpi.com For example, in a study of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, docking was used to predict binding to the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com

The process typically involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses. A scoring function is then used to rank the poses based on their predicted binding affinity. The results of molecular docking can guide the design of new derivatives with improved potency and selectivity.

Pharmacokinetic Predictions and Drugability Assessments

Beyond its interaction with a target protein, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational methods play a crucial role in predicting these properties early in the drug discovery process, a practice known as in silico ADME prediction.

Druggability assessment is another critical computational analysis. It evaluates whether a biological target is likely to bind a small-molecule drug with high affinity and specificity. researchgate.net This involves analyzing the physicochemical properties of the target's binding site, such as its size, shape, and hydrophobicity. scispace.com

Table 2: Key Parameters in In Silico ADME Prediction

ParameterDescriptionImportance in Drug Discovery
Molecular Weight (MW) The mass of a molecule.Influences absorption and distribution. Generally, lower MW is preferred.
Lipophilicity (logP) The measure of a compound's solubility in a nonpolar solvent versus a polar solvent.Affects absorption, distribution, metabolism, and excretion. A balanced logP is crucial.
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and N or O atoms (acceptors).Influences solubility and binding to the target.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.Correlates with drug absorption and blood-brain barrier penetration.

De Novo Design and Virtual Screening based on the Spiro[4.4]nonane Scaffold

The spiro[4.4]nonane scaffold, with its well-defined three-dimensional structure, is an excellent starting point for both de novo design and virtual screening campaigns.

De novo design involves the computational creation of novel molecules with desired properties. bris.ac.ukrsc.orgnih.gov Algorithms can use the this compound core as a building block and add various functional groups to generate a library of virtual compounds. arxiv.org These compounds can then be evaluated for their predicted binding affinity to a target and their pharmacokinetic properties.

Virtual screening , on the other hand, involves the computational screening of large libraries of existing or virtual compounds to identify those that are most likely to bind to a drug target. e3s-conferences.orgyoutube.com Libraries containing derivatives of the spiro[4.4]nonane scaffold can be docked into the active site of a target protein. nih.govnih.govchemrxiv.org This approach allows for the rapid and cost-effective identification of potential hit compounds for further experimental testing. The increasing availability of ultra-large virtual libraries has made this a powerful tool in modern drug discovery. nih.gov

The rigid nature of the spiro[4.4]nonane scaffold can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinities. This makes it an attractive scaffold for both de novo design and virtual screening efforts aimed at discovering novel therapeutic agents.

Advanced Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound with high precision. This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the calculation of a unique elemental formula.

For (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione, the molecular formula is C₇H₁₀N₂O₂. The expected monoisotopic mass is 154.0742 g/mol . chemspider.com In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. The instrument would then measure the m/z of this ion. The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The confirmation of the experimentally measured exact mass to the theoretical mass within a narrow tolerance (typically < 5 ppm) provides unambiguous evidence of the compound's elemental formula.

Table 1: Expected HRMS Data for this compound

Molecular Formula Adduct Theoretical m/z
C₇H₁₀N₂O₂ [M+H]⁺ 155.0815

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.

While specific, experimentally derived spectral data for this compound are not available in publicly accessible research literature, the expected spectral features can be predicted based on its structure. The molecule's structure contains a spirocyclic carbon, two five-membered rings, methylene (B1212753) (CH₂) groups, a methine (CH) group, and two amide functionalities.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the carbon backbone. The protons adjacent to the nitrogen atoms and carbonyl groups would appear at a lower field (higher ppm) due to deshielding effects. The unique stereochemistry at the C5 position would result in magnetic non-equivalence for adjacent methylene protons, leading to more complex splitting patterns (e.g., multiplets).

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The two carbonyl carbons (C=O) would be the most downfield-shifted signals (typically in the 170-180 ppm range). The spiro carbon atom would also have a characteristic chemical shift.

Table 2: Predicted NMR Spectral Characteristics for this compound

Atom Type Predicted ¹H Chemical Shift Range (ppm) Predicted ¹³C Chemical Shift Range (ppm) Key 2D NMR Correlations
C=O N/A 170 - 180 HMBC to adjacent CH₂ protons
Spiro-C N/A 60 - 80 HMBC to multiple ring protons
CH (C5) 3.5 - 4.5 50 - 65 COSY to adjacent CH₂ protons; HSQC to C5
CH₂ (adjacent to N) 2.5 - 4.0 40 - 55 COSY to other ring protons; HSQC to attached C
CH₂ (not adjacent to N) 1.8 - 2.5 25 - 40 COSY to other ring protons; HSQC to attached C

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

For this compound, the key functional groups are the amide C=O (carbonyl) and N-H bonds. The IR spectrum would be expected to display characteristic absorption bands for these groups. A strong, sharp absorption band between 1650 and 1700 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. Additionally, a broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the amide groups. The presence of C-H bonds would be confirmed by stretching vibrations typically observed around 2850-3000 cm⁻¹. The precise positions of these bands can provide subtle information about the molecular environment, such as hydrogen bonding.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high accuracy.

For this compound, a successful crystallographic analysis would provide an unambiguous confirmation of its molecular structure. Crucially, it would establish the absolute stereochemistry at the chiral spirocenter (C5) as the S configuration. The analysis would also reveal detailed information about the conformation of the two five-membered rings and the planarity of the amide groups. Furthermore, the crystal packing arrangement would show intermolecular interactions, such as hydrogen bonds between the N-H donors and C=O acceptors of adjacent molecules, which govern the solid-state properties of the compound. Although no published crystal structure for this specific compound is currently available, this method remains the gold standard for solid-state structural determination.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Strategies for Spirocyclic Architectures

The synthesis of complex, three-dimensional molecules like spiro-lactams remains a significant challenge in organic chemistry. Future research will likely focus on the development of more efficient, sustainable, and stereoselective methods to construct the 1,7-diazaspiro[4.4]nonane-2,8-dione core. Key areas of exploration could include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry at the spirocyclic center is a critical area of development. This would be essential for the specific synthesis of the (5S) enantiomer, which is often crucial for biological activity.

Flow Chemistry and Photoredox Catalysis: These modern synthetic techniques offer advantages in terms of safety, scalability, and the ability to access novel reaction pathways. Applying these methods could lead to more efficient and environmentally friendly syntheses of spirocyclic scaffolds.

Bio-inspired Synthesis: Mimicking biosynthetic pathways found in nature could provide inspiration for novel synthetic strategies. Enzymes or whole-cell systems could potentially be engineered to produce the desired spirocyclic core with high stereoselectivity.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The rigid, three-dimensional structure of spirocyclic compounds makes them attractive scaffolds for drug discovery, as they can interact with biological targets with high specificity. While the biological activity of (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione itself is not yet characterized, related spiro-lactam structures have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Future research should involve:

High-Throughput Screening: Screening this compound against a diverse range of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications.

Phenotypic Screening: Evaluating the effect of the compound on cellular models of disease can help identify its potential therapeutic utility without a preconceived biological target.

Target Identification and Validation: Once a biological effect is observed, further studies would be necessary to identify the specific molecular target and validate its role in the disease process.

Integration of Computational and Experimental Approaches in Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. The integration of these in silico methods with experimental validation can significantly accelerate the design and optimization of new drug candidates. For this compound, this approach could be used to:

Predict Biological Activity: Computational models can be used to predict the potential biological targets of the compound and its likely mechanism of action.

Structure-Activity Relationship (SAR) Studies: By creating and testing virtual libraries of derivatives, researchers can understand how modifications to the spirocyclic scaffold affect its biological activity, guiding the synthesis of more potent and selective compounds.

Pharmacokinetic and Toxicological Profiling: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Computational ApproachApplication in Drug Design for this compound
Molecular DockingPredicting binding modes and affinities to potential biological targets.
Molecular DynamicsSimulating the dynamic behavior of the compound and its interaction with targets.
QSAR ModelingEstablishing relationships between chemical structure and biological activity.
ADMET PredictionForecasting pharmacokinetic and toxicological properties.

Advances in Stereoselective Synthesis for Enhanced Biological Efficacy and Selectivity

The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is often critical for its biological function. For chiral molecules like this compound, one enantiomer may be significantly more active or have a different biological profile than the other. Therefore, the ability to synthesize enantiomerically pure compounds is paramount.

Future research in this area will likely focus on:

Development of Novel Chiral Auxiliaries and Catalysts: The design of new chemical tools to control the stereochemical outcome of reactions is a continuous effort in organic synthesis.

Enantioselective Separation Techniques: Advanced chromatographic methods, such as supercritical fluid chromatography (SFC) with chiral stationary phases, will be crucial for the separation and analysis of enantiomers.

Understanding the Role of Stereochemistry in Biological Activity: Detailed biological studies comparing the activity of different stereoisomers will be necessary to understand the structural basis of their interaction with biological targets and to guide the design of more effective and selective drugs.

Q & A

Q. How can multidisciplinary approaches integrate this compound into drug delivery systems or biomaterials?

  • Methodology :
  • Polymer conjugation : Graft the compound onto PLGA nanoparticles for controlled release.
  • Biocompatibility testing : Use ISO 10993-5 standards to evaluate cytotoxicity in primary human fibroblasts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.